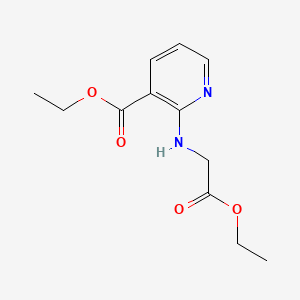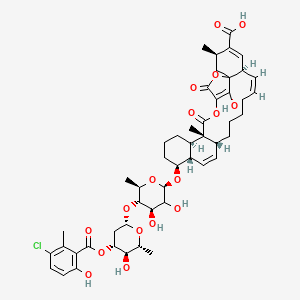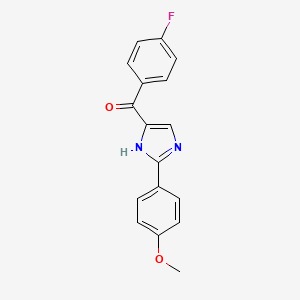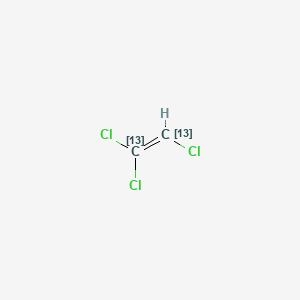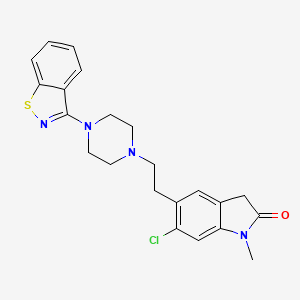
(S)-6-Hydroxywarfarin
説明
(S)-6-Hydroxywarfarin is a derivative of warfarin, a widely used anticoagulant medication. It is a chiral compound, meaning it has two mirror-image forms, (R)-6-Hydroxywarfarin and this compound. The (S)-enantiomer is known to be more potent than the (R)-enantiomer and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
Glucuronidation of Hydroxywarfarin Enantiomers : (S)-6-Hydroxywarfarin, along with other hydroxywarfarin enantiomers, undergoes glucuronidation, a process essential for drug detoxification and excretion. This process involves human liver microsomes and recombinant UDP-glucuronosyltransferases (UGTs). The study found significant differences in the glucuronidation kinetics of the R- and S-enantiomers of 6-, 7-, and 8-hydroxywarfarin, indicating different enzymatic affinity and capacity for each enantiomer (Bratton et al., 2012).
Metabolism by CYP2C19 : Another study explored the metabolism of R- and S-warfarin by CYP2C19 into various hydroxywarfarins, including this compound. It showed that recombinant CYP2C19 metabolizes R- and S-warfarin mainly to 6-, 7-, and 8-hydroxywarfarin, with 4'-hydroxywarfarin as a minor metabolite. This implies that CYP2C19 might significantly impact the metabolism of warfarin and its enantiomers (Kim et al., 2013).
Reductive Elimination Pathway for Hydroxywarfarin : A study discovered a novel reductive elimination pathway for 10-Hydroxywarfarin, which might also be relevant for other hydroxywarfarins like this compound. This pathway involves the reduction of hydroxywarfarin isomers to corresponding alcohols, impacting their pharmacological activity and elimination (Pouncey et al., 2022).
Inhibition of CYP2C9 Metabolism : Hydroxywarfarin metabolites, including this compound, can inhibit the hydroxylation of warfarin by CYP2C9. This feedback inhibition could limit the metabolic capacity toward S-warfarin, thus affecting the overall pharmacokinetics of warfarin (Jones et al., 2010).
Quantification in Human Plasma : A method for quantifying warfarin enantiomers and their hydroxylation metabolites, including this compound, in human plasma was developed. This is crucial for drug interaction studies and understanding the metabolism of warfarin and its metabolites (Ju et al., 2014).
Role in Warfarin Metabolism and Clearance : Understanding the role of this compound and other hydroxywarfarin metabolites in the metabolism and clearance of warfarin is vital. The phase II metabolism, particularly glucuronidation by UGTs, is significant in warfarin inactivation and clearance, which has implications for personalized warfarin therapy (Jones et al., 2009).
特性
IUPAC Name |
4,6-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWPEJBUOJQPDE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716368 | |
| Record name | 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63740-80-7 | |
| Record name | 6-Hydroxywarfarin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYWARFARIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4H75SHN38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of (S)-6-Hydroxywarfarin in warfarin therapy?
A: this compound is one of the metabolites generated from the metabolism of (S)-warfarin, the more potent enantiomer of the anticoagulant drug, warfarin [, ]. While not pharmacologically active as an anticoagulant, its formation provides valuable insights into the metabolic pathways of warfarin and the potential for drug-drug interactions.
Q2: How does fluconazole, an antifungal agent, affect the formation of this compound?
A: Research indicates that fluconazole acts as a potent inhibitor of cytochrome P450 (P450) enzymes, particularly P450 2C9 []. This enzyme plays a crucial role in the metabolic clearance of (S)-warfarin, primarily by converting it to (S)-7-Hydroxywarfarin and this compound []. Therefore, the presence of fluconazole could potentially inhibit the formation of this compound by suppressing the activity of P450 2C9. This inhibition could lead to increased levels of (S)-warfarin in the body, potentially increasing the risk of bleeding complications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




